N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazine ring substituted with a carboxamide group, a methyl group, and a 3,3-diphenylpropyl group. Its distinct structure makes it a subject of interest in medicinal chemistry and other scientific research areas.
Mechanism of Action
Target of Action
The primary target of N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is the NMDA glutamate receptor . This receptor plays a crucial role in the transmission of signals in the nervous system, particularly in processes such as learning and memory.
Mode of Action
this compound interacts with its target by acting as an open channel blocker . This means that it prevents the flow of ions through the NMDA receptor channels, thereby inhibiting the transmission of signals.
Biochemical Pathways
The action of this compound on the NMDA receptors affects the glutamatergic signaling pathway . This can have downstream effects on various processes in the nervous system, including synaptic plasticity and neuronal excitability.
Pharmacokinetics
It is known to be soluble in dmso , which suggests that it may have good bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropylamine through Friedel-Crafts alkylation of benzene with cinnamonitrile, followed by catalytic hydrogenation . The resulting 3,3-diphenylpropylamine is then reacted with appropriate reagents to introduce the pyridazine ring and other substituents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include using alternative catalysts, solvents, and reaction conditions to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridazine ring.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridazine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the pyridazine ring .
Scientific Research Applications
N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide include:
- N-(3,3-diphenylpropenyl)alkanamides
- N-methyl-3,3-diphenylpropylamine
- 1-(3,3-diphenylpropyl)-piperidinyl phenylacetamides
Uniqueness
What sets this compound apart is its specific substitution pattern on the pyridazine ring, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-24-20(25)13-12-19(23-24)21(26)22-15-14-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18H,14-15H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTHAMWRVMELPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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